REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:8][CH2:9][OH:10])[CH2:5][CH2:6][OH:7])[CH:2]=C.S(C1C=CC(C)=CC=1)([O:14][CH2:15][CH2:16][O:17][CH2:18]COC)(=O)=O>>[CH3:18][O:17][CH2:16][CH2:15][O:14][CH2:2][CH2:1][N:4]([CH2:8][CH2:9][OH:10])[CH2:5][CH2:6][OH:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)N(CCO)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCCOCCOC)C1=CC=C(C)C=C1
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in a 0.5 mol preparation
|
Type
|
CUSTOM
|
Details
|
below was obtained (49.8 g, 48%)
|
Type
|
DISTILLATION
|
Details
|
on fractional distillation at 129°-131° C. (0.04 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCN(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |